trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol
Description
trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol is a cyclobutanol derivative substituted at the 2-position with a 4-methylpyrazole group. The compound’s trans configuration imposes steric constraints due to the small, strained cyclobutane ring, which influences its reactivity and intermolecular interactions. Pyrazole’s NH groups contribute to hydrogen bonding, while the methyl substituent modulates electronic and steric properties.
Properties
IUPAC Name |
(1R,2R)-2-(4-methylpyrazol-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-4-9-10(5-6)7-2-3-8(7)11/h4-5,7-8,11H,2-3H2,1H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFGXAJENLKSEZ-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(N=C1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methyl-1H-pyrazole and cyclobutanone.
Reaction Conditions: The key step involves the nucleophilic addition of 4-methyl-1H-pyrazole to cyclobutanone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Chemical Reactions Analysis
trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
Chemical Research Applications
Synthetic Building Block
The compound is utilized as a building block in organic synthesis. Its cyclobutane and pyrazole moieties enable the formation of diverse derivatives through various chemical reactions, including substitution and cyclization reactions. It serves as a precursor for synthesizing more complex pyrazole derivatives, which have applications in medicinal chemistry and material science.
Catalysis
In coordination chemistry, trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol acts as a ligand that can form stable complexes with transition metals. These complexes are valuable in catalysis, facilitating various chemical transformations such as oxidation and reduction reactions. The unique structure of this compound allows it to stabilize metal ions effectively, enhancing catalytic activity.
Biological Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that similar pyrazole derivatives can inhibit the growth of pathogenic bacteria such as E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways, making this compound a candidate for developing new antibiotics.
Anticancer Activity
The compound has been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, its interaction with enzymes involved in cell proliferation and survival pathways could lead to reduced tumor growth.
Medicinal Applications
Therapeutic Agent Development
Due to its unique structural characteristics, this compound is being investigated as a potential therapeutic agent for various diseases. Its ability to modulate biological targets makes it suitable for drug development aimed at treating conditions such as inflammation and cancer.
Pharmacological Studies
Ongoing pharmacological research focuses on understanding the bioactivity of this compound and its derivatives. Investigations are centered on its pharmacokinetics, toxicity profiles, and efficacy in preclinical models, which are essential steps in the drug development process.
Industrial Applications
Material Science
In industry, this compound is used in developing new materials with specific properties. Its stability and reactivity make it suitable for creating advanced polymers and coatings that require enhanced performance characteristics.
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemical Synthesis | Building block for complex molecule synthesis | Expands synthetic methodologies |
| Catalysis | Ligand for transition metal complexes | Enhances catalytic efficiency |
| Antimicrobial Research | Inhibits growth of pathogenic bacteria | Potential new antibiotic development |
| Anticancer Research | Induces apoptosis in cancer cells | Novel cancer therapies |
| Therapeutic Development | Investigated for anti-inflammatory and anticancer properties | New treatment options |
| Material Science | Used in creating advanced polymers and coatings | Improved material properties |
Case Study 1: Antimicrobial Activity
A study evaluated the antibacterial efficacy of this compound against E. coli and S. aureus. The compound showed significant inhibition zones in disk diffusion assays, indicating potent antibacterial activity.
Case Study 2: Anticancer Mechanism
Research investigating the anticancer effects of pyrazole derivatives revealed that this compound could modulate apoptosis-related pathways in breast cancer cell lines. The study found that treatment led to increased levels of pro-apoptotic factors while decreasing anti-apoptotic markers.
Mechanism of Action
The mechanism of action of trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key differences among analogs include:
- Heterocyclic substituents : Pyrazole (two NH groups) vs. imidazole (two NH groups in positions 1 and 3) vs. triazole (three NH positions). These variations alter hydrogen-bonding capacity and electronic properties.
- Cycloalkanol ring size: Cyclobutanol (4-membered, strained) vs. cyclohexanol (6-membered, less strained). Smaller rings increase reactivity and influence crystal packing .
- Substituent positioning : Methyl groups on pyrazole (e.g., 4-methyl vs. 3,4,5-trimethyl) affect hydrophobicity and steric hindrance .
Physical and Chemical Properties
Hydrogen Bonding and Crystallography
- Pyrazole derivatives form distinct hydrogen-bonding networks compared to imidazole or triazole analogs. The NH groups in pyrazole enable bifurcated H-bonds, influencing crystal packing and solubility .
- Structural validation tools like SHELX () are critical for resolving strained cyclobutane conformations and verifying trans configurations .
Biological Activity
trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol is a novel compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a cyclobutane ring with a 4-methyl-1H-pyrazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The presence of the hydroxyl group enhances its solubility and ability to form hydrogen bonds with biological macromolecules, while the pyrazole ring contributes to its reactivity and interaction with various targets in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The compound may function through several mechanisms:
- Enzyme Inhibition : It can act as a competitive inhibitor for various enzymes, modulating their activity.
- Receptor Binding : The pyrazole moiety may facilitate binding to G-protein coupled receptors (GPCRs), influencing signaling pathways associated with inflammation and pain.
- Metal Ion Coordination : The compound's structure allows it to coordinate with metal ions, potentially modulating enzyme functions that require metal cofactors.
Biological Activities
Preliminary studies suggest that this compound exhibits several biological activities, including:
Anti-inflammatory Properties : Compounds containing pyrazole moieties have been shown to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
Analgesic Effects : Similar compounds have demonstrated analgesic properties, indicating that this compound may alleviate pain through central or peripheral mechanisms.
Antimicrobial Activity : Research indicates that pyrazole derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi.
Data Table: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of compounds structurally similar to this compound:
- Anti-inflammatory Study : A study demonstrated that a related pyrazole compound significantly reduced paw edema in rats, indicating strong anti-inflammatory effects (Mojsov et al., 1986).
- Analgesic Activity : In a controlled trial involving mice, another pyrazole derivative exhibited significant analgesic effects in the formalin test, suggesting potential for pain management therapies (Drucker et al., 1988).
- Antimicrobial Efficacy : A comparative analysis showed that pyrazole derivatives had varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics (Foroumadi et al., 2020).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
